4-Amino-2-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]pyrimidine-5-carbonitrile
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Description
4-Amino-2-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]pyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C15H12N6OS and its molecular weight is 324.36. The purity is usually 95%.
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Mechanism of Action
Target of Action
It belongs to the class of pyrimidines, which are known to interact with various biological targets, including enzymes, receptors, and nucleic acids .
Mode of Action
Pyrimidine derivatives are known to interact with their targets through various mechanisms, such as inhibition of enzymatic activity, disruption of nucleic acid synthesis, or modulation of receptor signaling .
Biochemical Pathways
Pyrimidine derivatives are known to influence a variety of biochemical pathways, depending on their specific targets. These can include pathways related to cell growth and proliferation, immune response, and metabolic processes .
Result of Action
Pyrimidine derivatives are known to exert a variety of effects at the molecular and cellular levels, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrimidine derivatives .
Properties
IUPAC Name |
4-amino-2-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6OS/c1-9-3-2-4-12-19-11(5-13(22)21(9)12)8-23-15-18-7-10(6-16)14(17)20-15/h2-5,7H,8H2,1H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTSPZSOUJOZJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CC(=O)N12)CSC3=NC=C(C(=N3)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.